molecular formula C20H24N2O4S B5317958 N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

Cat. No.: B5317958
M. Wt: 388.5 g/mol
InChI Key: MWWIKHFXAQFRPY-SDNWHVSQSA-N
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Description

N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a tert-butylamino group, and a dimethoxyphenyl group

Properties

IUPAC Name

N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-20(2,3)22-18(23)14(21-19(24)17-7-6-10-27-17)11-13-8-9-15(25-4)16(12-13)26-5/h6-12H,1-5H3,(H,21,24)(H,22,23)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWIKHFXAQFRPY-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Enone Intermediate: The reaction begins with the condensation of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base to form the enone intermediate.

    Amination: The enone intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the amine product with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the enone and thiophene moieties.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(tert-butylamino)phenyl)acetamide
  • N-(3-(tert-butylamino)phenyl)propionamide

Uniqueness

N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide is unique due to the combination of its thiophene ring and the enone moiety, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics.

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